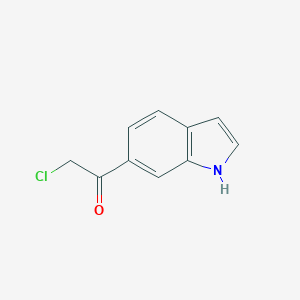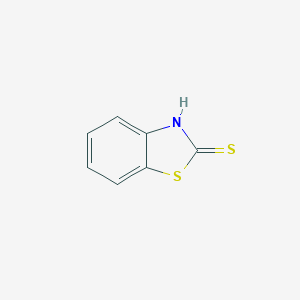
2-(4-Butylphenyl)-5-propylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butylphenyl)-5-propylpyrimidine, also known as BPP, is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic applications. BPP has been studied for its effects on various physiological and biochemical processes, including its ability to modulate ion channels and its potential anti-inflammatory properties. In
Applications De Recherche Scientifique
2-(4-Butylphenyl)-5-propylpyrimidine has been studied for its potential therapeutic applications in various fields, including neurology, cardiology, and immunology. In neurology, 2-(4-Butylphenyl)-5-propylpyrimidine has been shown to modulate ion channels and improve cognitive function in animal models. In cardiology, 2-(4-Butylphenyl)-5-propylpyrimidine has been studied for its potential antiarrhythmic effects. In immunology, 2-(4-Butylphenyl)-5-propylpyrimidine has been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Mécanisme D'action
2-(4-Butylphenyl)-5-propylpyrimidine is believed to modulate ion channels, particularly the voltage-gated sodium channel, by binding to the channel's inactivation gate. This binding stabilizes the channel in a closed state, reducing the influx of sodium ions and decreasing neuronal excitability. 2-(4-Butylphenyl)-5-propylpyrimidine has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by modulating the NF-kappaB signaling pathway.
Effets Biochimiques Et Physiologiques
2-(4-Butylphenyl)-5-propylpyrimidine has been shown to have a variety of biochemical and physiological effects, including reducing neuronal excitability, improving cognitive function, and reducing inflammation. 2-(4-Butylphenyl)-5-propylpyrimidine has also been shown to have antiarrhythmic effects by prolonging the refractory period of cardiac myocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Butylphenyl)-5-propylpyrimidine in lab experiments is its specificity for the voltage-gated sodium channel, which allows for targeted modulation of neuronal excitability. However, 2-(4-Butylphenyl)-5-propylpyrimidine's effects on other ion channels and receptors are not well understood, which may limit its use in certain experiments. Additionally, 2-(4-Butylphenyl)-5-propylpyrimidine's low solubility in water may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-Butylphenyl)-5-propylpyrimidine. One area of interest is the development of more efficient synthesis methods to improve the yield of 2-(4-Butylphenyl)-5-propylpyrimidine. Additionally, further studies are needed to understand 2-(4-Butylphenyl)-5-propylpyrimidine's effects on other ion channels and receptors. 2-(4-Butylphenyl)-5-propylpyrimidine's potential therapeutic applications in the treatment of autoimmune diseases and other inflammatory conditions also warrant further investigation. Finally, research on the long-term effects of 2-(4-Butylphenyl)-5-propylpyrimidine on neuronal and cardiac function is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(4-Butylphenyl)-5-propylpyrimidine involves several steps, including the reaction of 4-butylbenzaldehyde with ethyl acetoacetate to form 4-butyl-2,4-dihydroxy-3-oxobutanoic acid ethyl ester. This compound is then reacted with urea and ammonium acetate to form 2-(4-Butylphenyl)-5-propylpyrimidine. The yield of 2-(4-Butylphenyl)-5-propylpyrimidine can be improved by using different solvents and reaction conditions.
Propriétés
Numéro CAS |
123740-94-3 |
|---|---|
Nom du produit |
2-(4-Butylphenyl)-5-propylpyrimidine |
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
2-(4-butylphenyl)-5-propylpyrimidine |
InChI |
InChI=1S/C17H22N2/c1-3-5-7-14-8-10-16(11-9-14)17-18-12-15(6-4-2)13-19-17/h8-13H,3-7H2,1-2H3 |
Clé InChI |
OJTZWJNIJQJOEW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCC |
Synonymes |
2-(4-Butylphenyl)-5-propylpyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




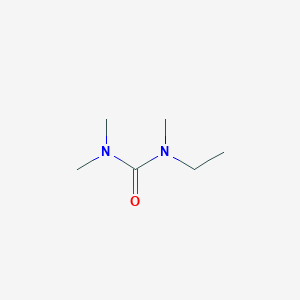
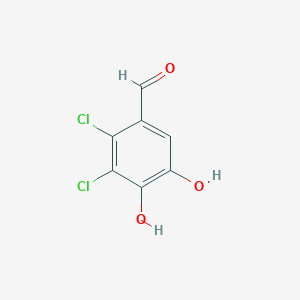
![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)
![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)

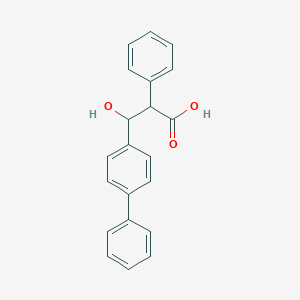
![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)

